molecular formula C18H13N3O3S2 B2897963 N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-59-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2897963
M. Wt: 383.44
InChI Key: QUWDBPUQZDMIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the cyanophenyl group, the introduction of the methylsulfonyl group, and the formation of the benzamide group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the cyanophenyl group, the methylsulfonyl group, and the benzamide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other compounds present. The thiazole ring, the cyanophenyl group, the methylsulfonyl group, and the benzamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential as selective class III agents for arrhythmias. Compounds showed potency comparable to sematilide, highlighting their therapeutic promise in cardiac electrophysiological modulation (Morgan et al., 1990).

Anticancer Activity

A series of derivatives were synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating significant anticancer potential. Some compounds showed high activity against melanoma cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Antimalarial and COVID-19 Potential

Sulfonamide derivatives were investigated for their antimalarial activity and theoretical potential against COVID-19 through computational calculations and molecular docking studies. These compounds showed promising antimalarial activity and were evaluated for their interaction with COVID-19 related proteins (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamide were synthesized, demonstrating strong carbonic anhydrase inhibitory properties. These compounds offer potential as therapeutic agents for conditions where carbonic anhydrase inhibition is beneficial (Büyükkıdan et al., 2013).

Antimicrobial and Antitubercular Agents

Various studies have synthesized and evaluated the antimicrobial and antitubercular efficacy of sulfonamide derivatives, indicating their potential as potent antimicrobial and antitubercular agents. These compounds exhibited significant activity against a range of bacterial and fungal strains, underscoring their therapeutic potential in treating infectious diseases (Kumar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further study of its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-26(23,24)15-4-2-3-14(9-15)17(22)21-18-20-16(11-25-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWDBPUQZDMIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.